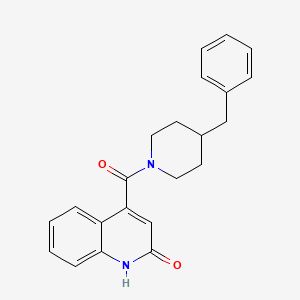

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE

Descripción

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that features a piperidine ring, a benzyl group, and a dihydroquinolinone moiety

Propiedades

IUPAC Name |

4-(4-benzylpiperidine-1-carbonyl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2/c25-21-15-19(18-8-4-5-9-20(18)23-21)22(26)24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,15,17H,10-14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQPEZXDOHRQHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=O)NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the coupling of benzylpiperidine with a quinolinone derivative under specific reaction conditions. The process often requires the use of catalysts and reagents such as palladium on carbon (Pd/C) and hydrogen gas for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: H2 with Pd/C, sodium borohydride (NaBH4).

Substitution: NaH, LDA, and other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various hydrogenated products .

Aplicaciones Científicas De Investigación

The compound 4-(4-benzylpiperidine-1-carbonyl)-1,2-dihydroquinolin-2-one is a notable chemical entity with various applications, particularly in medicinal chemistry and pharmacology. This article delves into its scientific research applications, supported by data tables and case studies.

Properties

- The compound features a dihydroquinolinone structure, which is significant in the synthesis of various bioactive molecules.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly as an analgesic and anti-inflammatory agent. Its structural features allow it to interact with biological targets effectively.

Case Study: Analgesic Activity

A study demonstrated that derivatives of dihydroquinolinones exhibit significant analgesic properties. The presence of the benzylpiperidine moiety enhances binding affinity to pain receptors, suggesting potential for development into pain management drugs.

Neuropharmacology

Research indicates that compounds similar to 4-(4-benzylpiperidine-1-carbonyl)-1,2-dihydroquinolin-2-one may influence neurotransmitter systems, particularly dopamine and serotonin pathways.

Case Study: Dopaminergic Activity

In vitro studies have shown that certain derivatives can modulate dopamine receptor activity, which could be beneficial in treating conditions like Parkinson's disease or schizophrenia.

Antimicrobial Properties

The compound has been tested for antimicrobial efficacy against various pathogens. Its unique structure allows it to disrupt bacterial cell membranes.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cancer Research

Recent studies have investigated the compound's potential as an anticancer agent. Its ability to induce apoptosis in cancer cells has been noted.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research utilizing various cancer cell lines (e.g., HeLa and MCF-7) has shown that the compound can inhibit cell proliferation effectively, suggesting a pathway for further drug development.

Mecanismo De Acción

The mechanism of action of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

4-(4-BENZYLPIPERIDINE-1-CARBONYL)PYRIDINE: Shares a similar piperidine and benzyl structure but differs in the heterocyclic ring.

N-(4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1,2,3-THIADIAZOL-5-YL)-4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE: Contains additional functional groups and a different heterocyclic system.

Uniqueness

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its specific combination of a piperidine ring, benzyl group, and dihydroquinolinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Actividad Biológica

4-(4-Benzylpiperidine-1-carbonyl)-1,2-dihydroquinolin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydroquinoline core with a benzylpiperidine substituent, which contributes to its pharmacological properties. The molecular formula is with a molecular weight of 284.37 g/mol.

Research has indicated that compounds similar to 4-(4-benzylpiperidine-1-carbonyl)-1,2-dihydroquinolin-2-one exhibit various mechanisms of action:

- Dopamine Receptor Modulation : Some studies suggest that derivatives of this compound may act as dopamine receptor agonists or antagonists, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders .

- Acetylcholinesterase Inhibition : The compound may also inhibit acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This inhibition has implications for treating conditions like Alzheimer's disease .

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Neuroprotective Effects

Compounds with structural similarities have demonstrated neuroprotective effects in animal models. They may help mitigate oxidative stress and inflammation in neuronal tissues, which are critical factors in neurodegenerative diseases .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.